molecular formula C5H3F2N B1303130 2,5-Difluoropyridine CAS No. 84476-99-3

2,5-Difluoropyridine

Cat. No. B1303130
CAS RN: 84476-99-3
M. Wt: 115.08 g/mol
InChI Key: XFAMUOYNXFXQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoropyridine is a chemical compound with the empirical formula C5H3F2N . It has a molecular weight of 115.08 g/mol . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 2,5-Difluoropyridine and related compounds has been a subject of research. For instance, a study discussed the synthetic methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoropyridine consists of a pyridine ring with two fluorine atoms attached at the 2nd and 5th positions . The InChI string representation of the molecule is InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H .


Physical And Chemical Properties Analysis

2,5-Difluoropyridine is a liquid at room temperature . It has a refractive index of 1.445 and a density of 1.274 g/mL at 25 °C . The SMILES string representation of the molecule is Fc1ccc(F)nc1 .

Scientific Research Applications

Synthesis of Fluorinated Heterocyclic Compounds

2,5-Difluoropyridine: is a valuable intermediate in the synthesis of various fluorinated heterocyclic compounds. These compounds are of interest due to their unusual physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. The strong electron-withdrawing nature of fluorine atoms can lead to reduced basicity and reactivity compared to chlorinated or brominated analogues .

Development of Imaging Agents

The compound is used in the synthesis of F-18 substituted pyridines, which are crucial in the development of imaging agents for positron emission tomography (PET). These agents can be used for local radiotherapy of cancer and other diseases, providing a non-invasive way to monitor biological processes in real-time .

Agricultural Chemistry

In the agricultural sector, 2,5-Difluoropyridine serves as a precursor for the synthesis of herbicides and insecticides. The introduction of fluorine atoms into lead structures of agrochemicals can result in improved physical, biological, and environmental properties .

Pharmaceutical Industry

Approximately 10% of all pharmaceuticals used in medical treatment contain a fluorine atom2,5-Difluoropyridine can be a building block for the development of new medicinal drugs, leveraging the unique properties imparted by the fluorine atoms to enhance drug efficacy and stability .

Material Science

This compound is also involved in the preparation of advanced materials, such as poly(pyridine ether)s. These materials have potential applications in various fields, including electronics and nanotechnology, where they can be used to create novel polymers with specific desired properties .

Organic Synthesis Methodology

2,5-Difluoropyridine: is used in organic synthesis methodologies, such as ortholithiations, which are fundamental reactions for creating complex organic molecules. These methodologies are essential for the development of new synthetic routes in organic chemistry .

Safety and Hazards

2,5-Difluoropyridine is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

2,5-Difluoropyridine: is a chemical compound with the molecular formula C5H3F2NWe know that it contains two fluorine atoms attached to the pyridine ring, which can influence its reactivity and biological properties .

Mode of Action:

The interaction of 2,5-Difluoropyridine with its targets likely involves the electron-withdrawing effect of the fluorine substituents. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated or brominated counterparts. The specific mode of action remains an area of ongoing research .

properties

IUPAC Name

2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAMUOYNXFXQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376528
Record name 2,5-Difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoropyridine

CAS RN

84476-99-3
Record name 2,5-Difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluoropyridine
Reactant of Route 2
Reactant of Route 2
2,5-Difluoropyridine
Reactant of Route 3
Reactant of Route 3
2,5-Difluoropyridine
Reactant of Route 4
2,5-Difluoropyridine
Reactant of Route 5
2,5-Difluoropyridine
Reactant of Route 6
Reactant of Route 6
2,5-Difluoropyridine

Q & A

A: The research demonstrates that each vacant position on the 2,5-difluoropyridine ring can be selectively functionalized. [] This is significant because it allows for the creation of a variety of derivatives with potentially different properties. By employing chlorine or trimethylsilyl groups as directing agents, researchers were able to control which position on the ring underwent subsequent reactions, like carboxylation. This precise control over substitution patterns opens up possibilities for synthesizing a diverse range of fluorinated pyridinecarboxylic acids from a single starting material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.